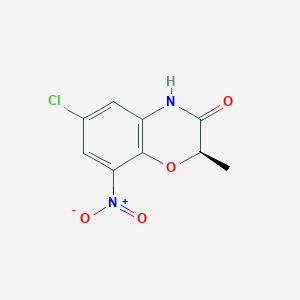
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro, methyl, and nitro group attached to a benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate, followed by nitration to introduce the nitro group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-chloro-2-methyl-8-amino-2H-1,4-benzoxazin-3(4H)-one, while substitution of the chloro group can produce various substituted benzoxazines.
Scientific Research Applications
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different reactivity and applications.
2-Methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one:
6-Chloro-8-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, leading to variations in stability and reactivity.
Uniqueness
(2R)-6-Chloro-2-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the benzoxazine ring. This combination of groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
327026-91-5 |
|---|---|
Molecular Formula |
C9H7ClN2O4 |
Molecular Weight |
242.61 g/mol |
IUPAC Name |
(2R)-6-chloro-2-methyl-8-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H7ClN2O4/c1-4-9(13)11-6-2-5(10)3-7(12(14)15)8(6)16-4/h2-4H,1H3,(H,11,13)/t4-/m1/s1 |
InChI Key |
CRTCJHAKHGAYMI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
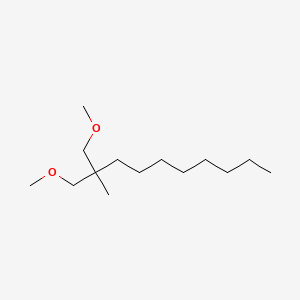
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
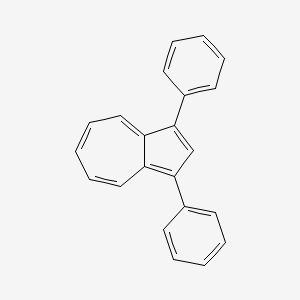
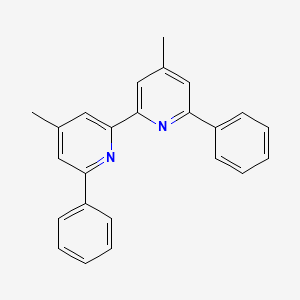
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
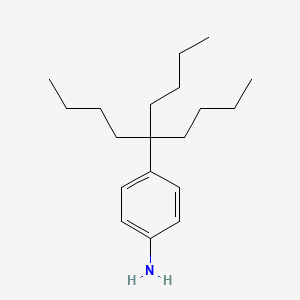
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
